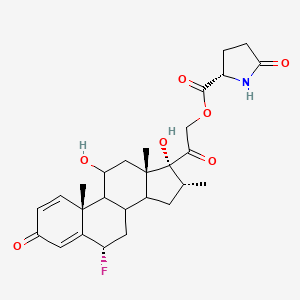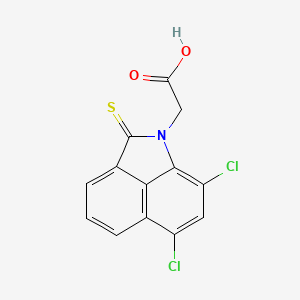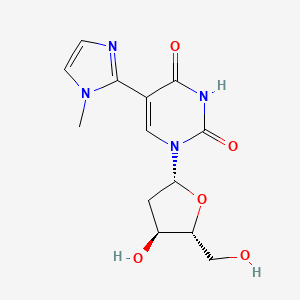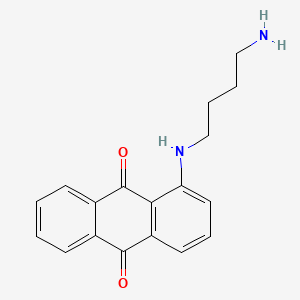
9,10-Anthracenedione, 1-((4-aminobutyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-((4-aminobutyl)amino)-: is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a butyl chain, which is further connected to the anthracenedione core. The unique structure of this compound imparts specific chemical and biological properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized to ensure cost-effectiveness and scalability. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the development of new materials with specific optical properties.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe. Its ability to interact with biological molecules makes it valuable for imaging and diagnostic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a potential candidate for cancer therapy.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Comparison: Compared to these similar compounds, 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- exhibits unique properties due to the presence of the butylamino group This structural difference can influence its interaction with biological molecules and its overall pharmacological profile
Properties
CAS No. |
87075-41-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(4-aminobutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21/h1-2,5-9,20H,3-4,10-11,19H2 |
InChI Key |
IPTXXHDVZIXYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


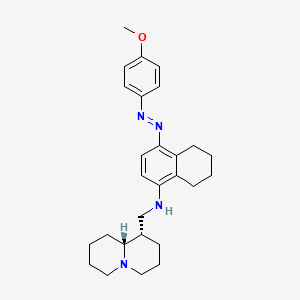



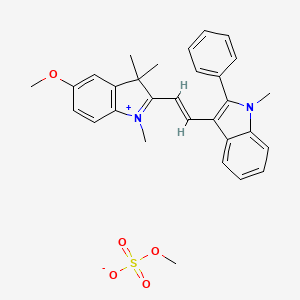
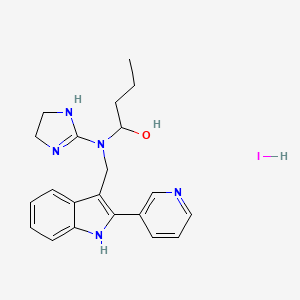
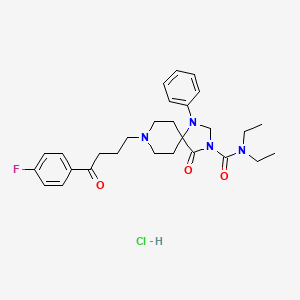
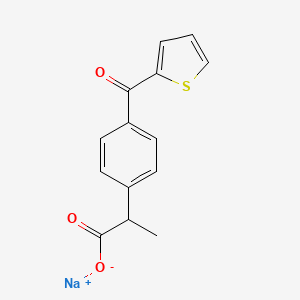
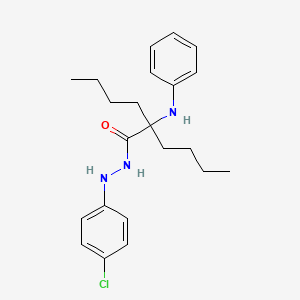
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
